Perhydroretinol

Description

Properties

CAS No. |

96304-50-6 |

|---|---|

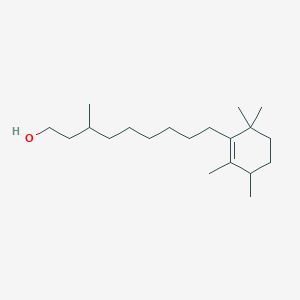

Molecular Formula |

C20H38O |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

3-methyl-9-(2,3,6,6-tetramethylcyclohexen-1-yl)nonan-1-ol |

InChI |

InChI=1S/C20H38O/c1-16(13-15-21)10-8-6-7-9-11-19-18(3)17(2)12-14-20(19,4)5/h16-17,21H,6-15H2,1-5H3 |

InChI Key |

SLMCWTZJDDZTQR-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(=C1C)CCCCCCC(C)CCO)(C)C |

Canonical SMILES |

CC1CCC(C(=C1C)CCCCCCC(C)CCO)(C)C |

Synonyms |

perhydroretinol |

Origin of Product |

United States |

Comparison with Similar Compounds

Retinol (Vitamin A)

Retinol, a natural fat-soluble vitamin, plays critical roles in vision, cellular differentiation, and immune function. Its structure includes a β-ionone ring, a polyunsaturated side chain, and a hydroxyl group. However, its high lipophilicity and instability limit therapeutic applications. In contrast, perhydroretinol’s saturated chain eliminates conjugated double bonds, improving stability but reducing affinity for retinol-binding proteins .

Retinoic Acid

Retinoic acid, an active metabolite of retinol, binds nuclear receptors (RAR/RXR) to regulate gene transcription. While retinoic acid exhibits potent biological activity in cell differentiation and apoptosis, this compound lacks direct receptor-binding capacity. Instead, this compound derivatives demonstrate neurotrophic effects, such as promoting neuronal survival and astrocyte proliferation, independent of classical retinoid signaling pathways .

4,5-Monoene this compound

A structurally distinct analogue, 4,5-monoene this compound, retains one double bond in the hydrocarbon chain.

Anhydroretinol

Anhydroretinol, a dehydration product of retinol, is biologically inert in most systems. Unlike this compound, it cannot be metabolized into active retinoids, highlighting the necessity of specific functional groups (e.g., hydroxyl or saturated chains) for activity .

Neurotrophic Effects

This compound analogues (e.g., compounds 3–7 in ) exhibit nerve growth factor (NGF)-like activity, promoting survival of central nervous system (CNS) neurons in vitro and reducing memory deficits in vivo . These effects are absent in retinol and retinoic acid, which primarily act through genomic pathways. Structural studies reveal that methyl groups on this compound’s chain are non-essential for activity, allowing further chemical optimization to enhance bioavailability .

Solubility and Stability

This compound’s saturated structure confers better solubility in aqueous and organic solvents compared to highly lipophilic compounds like n-hexacosanol (C26 alcohol), addressing formulation challenges .

Research Findings and Clinical Implications

- In Vitro Studies: this compound analogues 3, 4, and 5 enhance astrocyte proliferation by 40–60% in neonatal rat models, outperforming natural retinoids .

- In Vivo Efficacy: Intraperitoneal administration of this compound analogues 3 and 4 restores 70–80% of cognitive function in rodents with induced brain lesions .

- Structure-Activity Relationship (SAR): Removal of methyl groups or cyclohexene ring modifications (e.g., cyclohexenonic fatty alcohols) maintains neurotrophic activity, suggesting flexibility in drug design .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Perhydroretinol in complex biological matrices, and how can their reproducibility be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is commonly employed for quantification. To ensure reproducibility:

- Validate methods using spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) .

- Include internal standards (e.g., deuterated analogs) to control for matrix effects .

- Report limits of detection (LOD) and quantification (LOQ) with triplicate measurements to confirm precision .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer :

- Controlled degradation studies : Expose this compound to stressors (e.g., light, temperature, pH gradients) and monitor degradation kinetics via time-series sampling .

- Analytical endpoints : Use spectroscopic (e.g., NMR for structural integrity) and chromatographic methods to identify degradation products .

- Statistical rigor : Apply factorial designs to evaluate interaction effects between variables (e.g., temperature × pH) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .

- Dose-response standardization : Re-evaluate activity using harmonized dosing ranges and positive/negative controls .

- Mechanistic follow-up : Employ siRNA knockdown or CRISPR-edited models to isolate target pathways and reduce off-target noise .

Q. How can researchers elucidate this compound’s interaction mechanisms with cellular receptors or transporters?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and stoichiometry .

- Computational modeling : Perform molecular docking simulations with cryo-EM or X-ray crystallography-derived receptor structures .

- Functional validation : Pair in vitro binding data with phenotypic assays (e.g., luciferase reporters for receptor activation) to confirm biological relevance .

Q. What experimental frameworks address discrepancies in this compound’s metabolic fate across species?

- Methodological Answer :

- Cross-species metabolomics : Compare metabolite profiles (via LC-MS/MS) in hepatocytes or microsomal preparations from humans, rodents, and non-human primates .

- Enzyme phenotyping : Use recombinant cytochrome P450 isoforms to identify species-specific metabolic pathways .

- In vivo corroboration : Validate findings in transgenic animal models expressing human metabolic enzymes .

Methodological Best Practices

- Data Reporting : Follow STREGA guidelines for chemical stability studies and MIAME standards for omics data .

- Statistical Analysis : Use mixed-effects models to account for batch variability in long-term stability assays .

- Ethical Compliance : Document source and handling of biological samples (e.g., IRB approval for human-derived matrices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.